1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide
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Overview
Description
- The furan and thiophene moieties can be introduced via a coupling reaction. This may involve the use of a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
- Reaction conditions: These reactions are generally performed under an inert atmosphere (argon or nitrogen) at elevated temperatures (80-120°C) using appropriate catalysts and ligands.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Sulfonamide Backbone:
- Starting with 2,5-difluoroaniline, the sulfonamide group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C).
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl ring can undergo nucleophilic aromatic substitution reactions, especially at the fluorine positions.
Common Reagents and Conditions:
Oxidation: m-CPBA, performed in dichloromethane at room temperature.
Reduction: LiAlH4, typically in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
- Oxidation of the furan and thiophene rings can lead to the formation of corresponding epoxides or sulfoxides.
- Reduction of the sulfonamide group can yield the corresponding amine.
- Substitution reactions can introduce various functional groups onto the difluorophenyl ring, depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to bioactive molecules.
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry:
- May be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the synthesis of polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)ethyl]methanesulfonamide: Lacks the thiophene moiety, which may affect its reactivity and biological activity.
1-(2,5-Difluorophenyl)-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide: Lacks the furan moiety, which may influence its chemical properties and applications.
Uniqueness:
- The combination of furan, thiophene, and difluorophenyl groups in a single molecule provides unique electronic and steric properties.
- This compound’s structural diversity allows for a wide range of chemical reactions and potential applications, distinguishing it from simpler analogs.
This detailed overview highlights the complexity and potential of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide in various scientific fields
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3S2/c18-13-5-6-15(19)12(9-13)11-25(21,22)20-10-14(16-3-1-7-23-16)17-4-2-8-24-17/h1-9,14,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNDYBHCFDSZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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